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Compound of Interest

Compound Name: DNA2 inhibitor C5

Cat. No.: B1670840 Get Quote

DISCLAIMER: This document addresses the binding of the specific small molecule inhibitor, 4-

hydroxy-8-nitroquinoline-3-carboxylic acid, referred to in literature as compound C5, to the

DNA2 nuclease/helicase. This is distinct from "Complement C5 inhibitors" (e.g., Eculizumab),

which are therapeutic agents targeting the complement C5 protein of the immune system.

There is no known interaction between Complement C5 inhibitors and the DNA2 protein.

Introduction
DNA2 (DNA replication/repair protein 2) is a multifunctional enzyme with essential roles in

maintaining genomic stability. It possesses nuclease, 5'-to-3' helicase, and DNA-dependent

ATPase activities, which are critical for Okazaki fragment processing, DNA double-strand break

repair, and the restart of stalled replication forks[1][2]. Due to the frequent upregulation of DNA

repair proteins in cancer cells to counteract replication stress, DNA2 has emerged as a

promising therapeutic target. Inhibiting its bifunctional activity could sensitize cancer cells to

chemotherapeutic agents[1][3].

A virtual high-throughput screen identified 4-hydroxy-8-nitroquinoline-3-carboxylic acid,

designated compound C5, as a potent and selective inhibitor of DNA2[1]. This guide provides a

detailed technical overview of the C5 binding pocket on DNA2, the quantitative aspects of this

interaction, and the experimental protocols used for its characterization.

The C5 Binding Pocket on DNA2
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The C5 inhibitor binds to a specific pocket, referred to as "Site 1," located in the helicase

domain of the DNA2 protein[1][4]. This binding is significant because, despite being in the

helicase domain, it competitively inhibits the binding of the DNA substrate, thereby blocking all

of the enzyme's key functions: nuclease, ATPase, and helicase activities[1][5][6][7].

The binding pocket is formed by a cluster of amino acid residues that create a surface for

interaction with the C5 molecule. Mutagenesis studies have identified key residues within a 6 Å

sphere of the C5 binding site that are crucial for this interaction. These include V682, L686,

F696, L697, R698, L699, G700, L729, L732, Y733, Q736, Q738, V739, and T741[1]. The

location of this pocket is strategically positioned near the DNA-binding motif, explaining its

potent, competitive inhibitory effect[1]. Structural models suggest that C5 binding physically

interferes with the proper docking of the DNA substrate[1][4].
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Caption: C5 inhibitor binding to "Site 1" within the DNA2 helicase domain.

Mechanism of Action
The kinetic analysis of C5's effect on DNA2's nuclease activity fits a competitive inhibition

model. This indicates that C5 directly competes with the DNA substrate for binding to the

enzyme. By occupying the Site 1 pocket, C5 prevents the DNA substrate from binding

effectively. Since DNA binding is a prerequisite for all of DNA2's enzymatic functions, this single

binding event leads to the comprehensive inhibition of its nuclease, ATPase, and helicase

activities[1]. The coupling between the helicase and nuclease domains is well-established,
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where mutations or binding events in one domain can allosterically affect the function of the

other[1][8].
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Caption: Competitive inhibition mechanism of the C5 compound on DNA2.

Quantitative Data
The inhibitory potency of C5 has been quantified through various enzymatic assays. The data

is summarized below.
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Parameter Value Description Reference

IC₅₀ (Nuclease

Activity)
20 µM

The concentration of

C5 required to inhibit

50% of DNA2

nuclease activity. This

is the intrinsic

inhibition constant

derived from kinetic

analyses.

[1][4][5][6][7]

Inhibition Model Competitive

C5 competes directly

with the DNA

substrate for binding

to the enzyme.

[1]

Docking Score (Glide

XP)
-8.3 kcal/mol

The calculated binding

affinity from the initial

virtual screen using a

homology model of

DNA2.

[1]

Effect on Other

Nucleases
Poor Inhibition

C5 shows high

specificity for DNA2,

with poor inhibition of

other structure-

specific nucleases like

FEN1 and EXO1.

[1]

Cellular Activity
Synergizes with PARP

inhibitors

In cellular assays, C5

enhances the

cytotoxic effects of

PARP inhibitors,

demonstrating

therapeutic potential.

[1][3]

Experimental Protocols
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The characterization of the C5 inhibitor's interaction with DNA2 involved several key

biochemical assays.

This assay measures the ability of DNA2 to cleave a specific DNA substrate and is used to

determine the IC₅₀ of inhibitors.

Objective: To quantify the nuclease activity of purified DNA2 protein in the presence of

varying concentrations of the C5 inhibitor.

Substrate: A 5'-³²P radiolabeled flap DNA substrate is typically used. This substrate mimics

an Okazaki fragment intermediate.

Protocol:

Reaction Setup: Reactions are prepared in a buffer containing Tris-HCl, MgCl₂, DTT, and

BSA.

Enzyme and Inhibitor: Purified recombinant DNA2 protein (e.g., 0.5–5 nM) is pre-

incubated with varying concentrations of the C5 inhibitor (e.g., 0–250 µM) or DMSO as a

control.

Initiation: The reaction is initiated by adding the flap DNA substrate (e.g., 5–50 nM).

Incubation: The reaction is incubated at 37°C for a time period within the linear range of

the enzyme's activity (e.g., 1-10 minutes).

Termination: The reaction is stopped by adding a stop buffer containing EDTA and

formamide.

Analysis: The reaction products are resolved on a denaturing polyacrylamide gel (e.g.,

15% urea-PAGE). The gel is dried and exposed to a phosphor screen.

Quantification: The amount of cleaved product is quantified using densitometry. The

relative nuclease activity is calculated and plotted against the inhibitor concentration to

determine the IC₅₀ value.

Reference:[1]
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This assay measures the hydrolysis of ATP by DNA2, which is dependent on the presence of

DNA.

Objective: To determine if the C5 inhibitor affects the ATPase function of DNA2.

Protocol:

Reaction Setup: The reaction mixture includes purified DNA2 (e.g., 10 nM), a DNA effector

(e.g., 200 nM ssDNA), and [γ-³²P]ATP in an appropriate reaction buffer.

Inhibition: Varying concentrations of C5 (e.g., 0–250 µM) are added to the reaction.

Incubation: The reaction is incubated at 37°C.

Analysis: Aliquots are taken at time points and spotted onto a thin-layer chromatography

(TLC) plate.

Separation: The TLC plate is developed in a chromatography tank to separate the

hydrolyzed inorganic phosphate (³²P-Pi) from the unhydrolyzed [γ-³²P]ATP.

Quantification: The plate is dried and analyzed by autoradiography to quantify the amount

of ATP hydrolysis.

Reference:[1]

EMSA is used to directly assess the binding of DNA2 to its DNA substrate and how this is

affected by an inhibitor.

Objective: To visualize and quantify the inhibition of DNA-substrate binding by the C5

compound.

Protocol:

Probe Preparation: A radiolabeled DNA substrate (e.g., 1 nM of ³²P-labeled flap DNA) is

prepared.

Binding Reaction: Purified DNA2 protein (e.g., 50 nM) is incubated with the labeled DNA

probe in a binding buffer.
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Inhibition: Increasing concentrations of the C5 inhibitor (e.g., 0–1000 µM) are included in

the binding reactions.

Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel at 4°C

to separate the protein-DNA complexes from the free DNA probe.

Analysis: The gel is dried and visualized by autoradiography. A decrease in the shifted

band (protein-DNA complex) with increasing inhibitor concentration indicates inhibition of

binding.

Reference:[1]
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Workflow: Nuclease Activity Assay for IC50 Determination
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Caption: Experimental workflow for determining the IC50 of C5 on DNA2 nuclease activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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